molecular formula C17H18N2O6 B2776332 methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate CAS No. 1396846-27-7

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate

Cat. No.: B2776332
CAS No.: 1396846-27-7
M. Wt: 346.339
InChI Key: AYZKNCTTZSIMLI-UHFFFAOYSA-N
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Description

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that features a furan ring, a hydroxypropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-yl-2-hydroxypropylamine intermediate, which is then reacted with 4-(2-oxoacetamido)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((2-(thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-(2-((2-(pyridin-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZKNCTTZSIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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